molecular formula C4H6N2S B13453479 4-Mercapto-methylpyrazole

4-Mercapto-methylpyrazole

Katalognummer: B13453479
Molekulargewicht: 114.17 g/mol
InChI-Schlüssel: SVMKSEFKYPGSIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Mercapto-methylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-methylpyrazole typically involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Mercapto-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Methyl-substituted pyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Mercapto-methylpyrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Mercapto-methylpyrazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The mercapto group plays a crucial role in these interactions by forming strong bonds with metal ions or other reactive sites on the enzyme .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both a mercapto and a methyl group, which enhances its reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C4H6N2S

Molekulargewicht

114.17 g/mol

IUPAC-Name

5-methyl-1H-pyrazole-4-thiol

InChI

InChI=1S/C4H6N2S/c1-3-4(7)2-5-6-3/h2,7H,1H3,(H,5,6)

InChI-Schlüssel

SVMKSEFKYPGSIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.